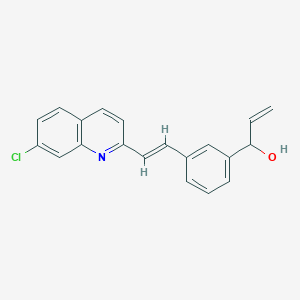







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=3)[CH:17]=[O:18])=[N:9]2)=[CH:4][CH:3]=1.[CH:22]([Mg]Br)=[CH2:23].C1(C)C=CC=CC=1.C1COCC1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:17]([OH:18])[CH:22]=[CH2:23])[CH:19]=[CH:20][CH:21]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
|
Name
|
toluene THF
|
|
Quantity
|
370 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the slow addition of saturated NH4Cl solution (150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
the two-phase system was filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove an insoluble precipitate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was then re-extracted with EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark yellow residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (EtOAc:hexane 1:5
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered from the column fractions
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(C=C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=3)[CH:17]=[O:18])=[N:9]2)=[CH:4][CH:3]=1.[CH:22]([Mg]Br)=[CH2:23].C1(C)C=CC=CC=1.C1COCC1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:17]([OH:18])[CH:22]=[CH2:23])[CH:19]=[CH:20][CH:21]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
|
Name
|
toluene THF
|
|
Quantity
|
370 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the slow addition of saturated NH4Cl solution (150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
the two-phase system was filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
to remove an insoluble precipitate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was then re-extracted with EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark yellow residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (EtOAc:hexane 1:5
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered from the column fractions
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(C=C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |